molecular formula C10H9Cl2N3 B13928419 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine

4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine

Cat. No.: B13928419
M. Wt: 242.10 g/mol
InChI Key: ZPEBSNAUYXOFCX-UHFFFAOYSA-N
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Description

4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, and an isopropyl group at position 1 on the pyrido[3,4-d]pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine typically involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents. One effective method involves using (diacetoxyiodo)benzene in benzene, heated at reflux for two hours . This reaction yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like (diacetoxyiodo)benzene.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: (diacetoxyiodo)benzene, PIDA, and PIFA are commonly used oxidizing agents.

    Solvents: Benzene is often used as a solvent for these reactions.

    Reaction Conditions: Reactions are typically carried out at reflux temperatures to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions primarily yield the corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophiles involved.

Scientific Research Applications

4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes, thereby exerting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine stands out due to its unique combination of chlorine atoms and an isopropyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

4,7-dichloro-1-propan-2-ylpyrido[3,4-d]pyridazine

InChI

InChI=1S/C10H9Cl2N3/c1-5(2)9-6-3-8(11)13-4-7(6)10(12)15-14-9/h3-5H,1-2H3

InChI Key

ZPEBSNAUYXOFCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(C2=CN=C(C=C21)Cl)Cl

Origin of Product

United States

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